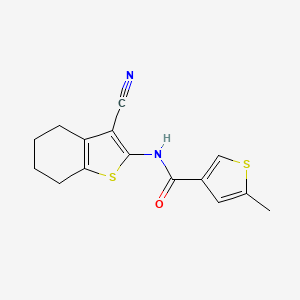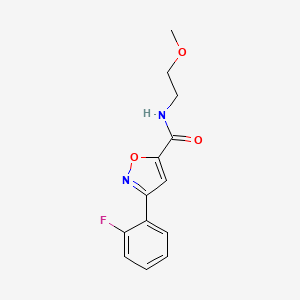
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B lymphocytes, making it an attractive target for the treatment of various autoimmune diseases and cancers.
Mechanism of Action
TAK-659 exerts its pharmacological effects by selectively inhibiting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. This compound is required for the activation and proliferation of B cells, making it an attractive target for the treatment of various B-cell malignancies and autoimmune diseases. By inhibiting this compound, TAK-659 can suppress B-cell activation and proliferation, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on this compound activity, leading to the suppression of B-cell activation and proliferation. TAK-659 has also been shown to inhibit the activation of downstream signaling pathways, including the NF-κB and AKT pathways, which are involved in the survival and proliferation of cancer cells. TAK-659 has been shown to induce apoptosis in cancer cells and suppress the growth of tumors in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide, making it an attractive tool for studying B-cell signaling and function. TAK-659 has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy. The limitations of using TAK-659 in lab experiments include its high cost and limited availability, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of TAK-659. One potential direction is the development of more efficient and cost-effective synthesis methods to improve the availability of the compound. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to investigate the potential of TAK-659 in combination therapy with other chemotherapeutic agents and to elucidate its mechanism of action in various disease states.
Scientific Research Applications
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including B-cell malignancies, autoimmune diseases, and graft-versus-host disease. In vitro and in vivo studies have demonstrated the efficacy of TAK-659 in inhibiting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide activity and suppressing B-cell activation and proliferation. TAK-659 has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-6-10(8-19-9)14(18)17-15-12(7-16)11-4-2-3-5-13(11)20-15/h6,8H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGXVNMYRNMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848285.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B4848288.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4848295.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4848297.png)
![4-(6-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4848315.png)
![(4-{4-allyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4848317.png)
![(2-bromo-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4848320.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4848323.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4848334.png)
![7-(allylthio)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4848339.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4848354.png)
![4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4848360.png)
![4-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4848361.png)
